molecular formula C17H20N6O3 B13382706 2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide

2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide

Cat. No.: B13382706
M. Wt: 356.4 g/mol
InChI Key: SPVHOSYRPZXDBY-UHFFFAOYSA-N
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Description

2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide is a complex organic compound with a unique structure that includes a pyridine ring and a pteridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pteridine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]acetamide
  • 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]butanamide

Uniqueness

The uniqueness of 2-methyl-N-[6-methyl-4-oxo-5-(3-pyridinylcarbonyl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide lies in its specific structural features, such as the combination of a pyridine ring and a pteridine moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]propanamide

InChI

InChI=1S/C17H20N6O3/c1-9(2)14(24)21-17-20-13-12(15(25)22-17)23(10(3)7-19-13)16(26)11-5-4-6-18-8-11/h4-6,8-10H,7H2,1-3H3,(H3,19,20,21,22,24,25)

InChI Key

SPVHOSYRPZXDBY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1C(=O)C3=CN=CC=C3)C(=O)NC(=N2)NC(=O)C(C)C

Origin of Product

United States

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